2-Benzyl-3-methoxybenzoic acid
CAS No.: 183874-21-7
Cat. No.: VC21334158
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183874-21-7 |
|---|---|
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 2-benzyl-3-methoxybenzoic acid |
| Standard InChI | InChI=1S/C15H14O3/c1-18-14-9-5-8-12(15(16)17)13(14)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) |
| Standard InChI Key | IFMZQWXUSIZGHE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
2-Benzyl-3-methoxybenzoic acid is identified by the CAS registry number 183874-21-7 and possesses the molecular formula C15H14O3 . The structure features a carboxylic acid group attached to a benzene ring, with a benzyl (phenylmethyl) substituent at the ortho position (C-2) and a methoxy group at the meta position (C-3) relative to the carboxylic acid functionality.
Identification Parameters
| Parameter | Value |
|---|---|
| Common Name | 2-Benzyl-3-methoxybenzoic acid |
| IUPAC Name | 3-Methoxy-2-(phenylmethyl)benzoic acid |
| CAS Registry Number | 183874-21-7 |
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| InChIKey | IFMZQWXUSIZGHE-UHFFFAOYSA-N |
| Exact Mass | 242.094294304 |
The compound features three key functional groups: a carboxylic acid, a methoxy group, and a benzyl moiety, which collectively determine its chemical behavior and reactivity patterns.
Physical Properties
The physical properties of 2-benzyl-3-methoxybenzoic acid can be inferred from related compounds in the methoxybenzoic acid family. While specific data for this compound is limited in the literature, comparable compounds provide insight into its likely physical characteristics.
Estimated Physical Properties
The presence of both the methoxy group and the benzyl substituent affects its solubility profile, making it more soluble in organic solvents than in water, which is characteristic of many substituted benzoic acids .
Chemical Reactivity
Acid-Base Properties
As a carboxylic acid, 2-benzyl-3-methoxybenzoic acid exhibits acidic properties. The pKa value is estimated to be around 4.0-4.2, comparable to other substituted benzoic acids . This acidity allows it to form salts with bases and participate in esterification reactions.
Reactive Functional Groups
The compound contains three key functional groups that define its reactivity:
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Carboxylic acid group: Participates in esterification, amidation, and salt formation
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Methoxy group: Provides a site for potential demethylation or other transformations
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Benzyl group: Offers opportunities for functionalization through the benzylic position
These functional groups make 2-benzyl-3-methoxybenzoic acid a versatile starting material for various chemical transformations.
Synthesis Methods
Several synthetic approaches can be employed to prepare 2-benzyl-3-methoxybenzoic acid, based on the methodologies used for related compounds.
Benzylation of 3-Methoxybenzoic Acid
Applications and Uses
Chemical Intermediate
2-Benzyl-3-methoxybenzoic acid serves as a valuable building block for the synthesis of more complex molecules, including:
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Pharmaceutically active compounds
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Advanced materials
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Specialty chemicals
Pharmaceutical Applications
Related benzyl-substituted methoxybenzoic acids have been employed in medicinal chemistry. For example, derivatives of 2-benzyl-3-methoxybenzoic acid have been explored in the development of quinazoline-2,4(1H,3H)-dione derivatives, which have potential as TRPC5 modulators .
The filtrate from certain reactions involving 6-amino-2-benzyl-3-methoxybenzoic acid has been used in pharmaceutical research, suggesting potential biological activity for this class of compounds .
Analytical Characterization
The analytical characterization of 2-benzyl-3-methoxybenzoic acid typically employs various instrumental techniques:
NMR Spectroscopy
The 1H NMR spectrum would display characteristic signals for:
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Aromatic protons from both the substituted benzoic acid ring and the benzyl group
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Methoxy protons (singlet at approximately 3.8-4.0 ppm)
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Benzyl CH2 protons (singlet at approximately 4.0-4.2 ppm)
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Carboxylic acid proton (broad singlet at approximately 10-13 ppm)
IR Spectroscopy
Characteristic IR absorption bands would include:
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O-H stretching (broad band at 2500-3300 cm-1)
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C=O stretching (strong band at 1680-1730 cm-1)
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C-O stretching (1200-1320 cm-1)
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Aromatic C=C stretching (1450-1650 cm-1)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and separation of 2-benzyl-3-methoxybenzoic acid and related compounds.
Comparative Analysis
Comparison with Related Compounds
The presence of both benzyl and methoxy groups in 2-benzyl-3-methoxybenzoic acid imparts unique physical and chemical properties compared to other substituted benzoic acids. The benzyl group increases lipophilicity while the methoxy group influences electronic properties and hydrogen bonding capabilities.
Research Significance
Medicinal Chemistry
The structural features of 2-benzyl-3-methoxybenzoic acid make it potentially valuable in medicinal chemistry research. Related compounds have been investigated for various biological activities:
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In the development of novel pharmaceutical agents
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As structural elements in compounds with potential therapeutic properties
Synthetic Organic Chemistry
In synthetic organic chemistry, 2-benzyl-3-methoxybenzoic acid represents an important intermediate with multiple functional handles for further elaboration. The presence of the carboxylic acid, methoxy, and benzyl groups provides opportunities for selective functionalization and derivatization.
Future Research Directions
Future research on 2-benzyl-3-methoxybenzoic acid may focus on:
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Development of improved synthetic routes with higher yields and greater stereoselectivity
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Exploration of its potential biological activities and pharmaceutical applications
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Investigation of its utility as a building block for the synthesis of complex molecules
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Structure-activity relationship studies to understand the influence of the benzyl and methoxy substituents on biological properties
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